molecular formula C22H22N4O2 B12139047 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B12139047
M. Wt: 374.4 g/mol
InChI Key: OZDZZVIOOYLLIJ-UHFFFAOYSA-N
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Description

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets. It can bind to and inhibit enzymes involved in cell proliferation, such as protein kinases . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) .

Comparison with Similar Compounds

Similar compounds to 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to target multiple pathways involved in cell proliferation and apoptosis.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C22H22N4O2/c1-28-18-10-8-17(9-11-18)26-14-19(16-6-3-2-4-7-16)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25)

InChI Key

OZDZZVIOOYLLIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4

Origin of Product

United States

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